methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a pyridinone moiety through a hydroxypropyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoate ester, followed by the introduction of the hydroxypropyl group and subsequent coupling with the pyridinone derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and conditions. This method allows for better control over the reaction parameters and can lead to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the desired therapeutic or biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate: shares similarities with other benzoate esters and pyridinone derivatives.
Ethyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)phenylacetate: Similar structure with a phenylacetate group instead of a benzoate group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-24-17(23)13-7-5-12(6-8-13)16(22)18-10-14(20)11-19-9-3-2-4-15(19)21/h2-9,14,20H,10-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSMEUWOXQYQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(CN2C=CC=CC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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